4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

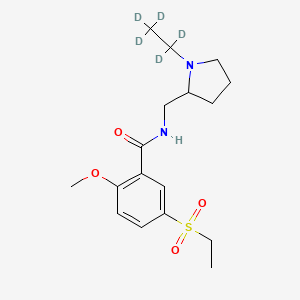

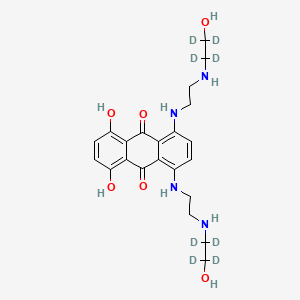

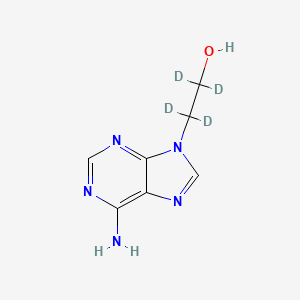

4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is a complex organic compound . It has a molecular formula of C28H38O19 and contains a total of 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of 4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate is quite complex. It contains a total of 85 atoms, including 38 Hydrogen atoms, 28 Carbon atoms, and 19 Oxygen atoms . The molecule also contains 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .科学的研究の応用

Microbial Mannosidases and Biotechnological Applications

Mannan hydrolyzing enzymes, including β-mannosidases, are crucial for the depolymerization of mannan, yielding mannose. These enzymes, mainly produced by bacteria and fungi, have a wide range of pH and temperature activities. Their applications span bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents, highlighting their importance in both industrial and therapeutic contexts (Chauhan & Gupta, 2017).

Galactomannans: Structure and Applications

Galactomannans, polymers of D-galactose and D-mannose, are used in food products as thickeners or stabilizers. Their partial solubility in water and ability to form gels are influenced by the degree of galactose substitution. Understanding these properties has implications for enhancing product formulations in the food industry (Pollard & Fischer, 2006).

Guar Gum: Diverse Industrial Applications

Guar gum, derived from the endosperm of Cyamopsis tetragonolobus, is rich in galactomannan. Its high solubility, emulsifying, and thickening properties find applications across various industries, including food, agriculture, and pharmaceuticals. Research focuses on modifying its structure to suit specific applications, demonstrating the material's versatility and economic value (Thombare et al., 2016).

Enzymatic Hydrolysis of Mannans

The enzymatic hydrolysis of mannans to monomer sugars is a complex process requiring synergistic action among β-mannanase, β-mannosidase, and α-galactosidase. Understanding these interactions is crucial for optimizing the conversion of biomass into fermentable sugars for bioethanol production, pointing towards the potential of mannan-based polysaccharides in renewable energy sources (Malgas et al., 2015).

Polysaccharides in Biomedical Applications

Pectins and other polysaccharides have emerged as valuable materials in biomedical applications due to their biocompatibility, non-toxicity, and biodegradability. Their modification and characterization have led to applications in drug delivery, tissue engineering, and pharmaceuticals, showcasing the potential of polysaccharides in advancing medical technologies (Noreen et al., 2017).

特性

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-VHPQPXNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747847 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-|A-Galactopyranosyl-D-mannopyrase-octaacetate | |

CAS RN |

20880-65-3 |

Source

|

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)